molecular formula C29H36N4O3 B610061 PF-Cbp1

PF-Cbp1

Cat. No.: B610061
M. Wt: 488.6 g/mol
InChI Key: CGWBJJZOKGZCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biochemical Analysis

Biochemical Properties

PF-Cbp1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates key inflammatory genes in primary macrophages . It also downregulates RGS4 in neurons, a target linked to Parkinson’s disease .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating key inflammatory genes in primary macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the bromodomain of CREB binding protein, inhibiting its function . This interaction leads to changes in gene expression, including the downregulation of RGS4 in neurons .

Preparation Methods

PF-Cbp1 can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a benzimidazole ring and a morpholine moiety. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

PF-Cbp1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neurological Disorders

PF-CBP1 has shown promise in the study of neurological disorders such as epilepsy and Parkinson's disease. It downregulates the expression of RGS4 in primary cortical neurons, which is associated with neurodegenerative processes .

Case Study:
In vitro studies demonstrated that this compound reduced LPS-induced inflammatory cytokines (IL-1β, IL-6, IFN-β) in primary macrophages, indicating its potential role in modulating neuroinflammation .

Parameter Result
Cell Type Primary Macrophages
Cytokine Reduction IL-1β (3 mM), IL-6 (10 mM), IFN-β (10 mM)
Cytotoxicity No cytotoxic effects observed at concentrations up to 30 mM

Cancer Research

This compound's ability to inhibit CBP/p300 bromodomains positions it as a candidate for cancer therapy. The dysregulation of CBP and p300 is implicated in various cancers due to their roles in promoting oncogenic transcription factors.

Inhibition of Tumor Growth

Research indicates that this compound can inhibit the growth of certain cancer cell lines by disrupting the transcriptional programs necessary for tumor proliferation.

Case Study:
A study involving human cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis through modulation of gene expression related to cell cycle regulation .

Cancer Type Effect of this compound
Breast CancerReduced proliferation
Colorectal CancerInduced apoptosis

Inflammatory Diseases

This compound has been identified as a potential therapeutic agent in treating inflammatory diseases due to its ability to modulate cytokine production.

Modulation of Inflammation

Inhibition of CBP/p300 bromodomains by this compound leads to decreased production of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis and other autoimmune disorders.

Case Study:
In a model of LPS-induced inflammation, this compound treatment resulted in significant reductions in IL-6 and TNF-alpha levels, suggesting its utility as an anti-inflammatory agent .

Inflammatory Marker Concentration (mM) Effect
IL-610Decreased expression
TNF-alpha10Decreased expression

Summary and Future Directions

This compound emerges as a multifaceted compound with applications spanning neuroscience, oncology, and inflammatory disease management. Its selective inhibition of CBP/p300 bromodomains provides a promising avenue for therapeutic intervention across these fields.

Future research should focus on:

  • Clinical trials to evaluate the efficacy and safety of this compound in humans.
  • Exploration of combination therapies using this compound with existing treatments for enhanced therapeutic outcomes.
  • Investigation into the molecular pathways influenced by this compound to better understand its broad spectrum of activity.

Comparison with Similar Compounds

PF-Cbp1 is unique in its high selectivity for the bromodomain of CREB-binding protein and EP300. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying bromodomain functions and developing new therapeutic strategies.

Biological Activity

PF-Cbp1 is a selective inhibitor of the CBP/p300 bromodomain, which has gained attention due to its potential therapeutic applications in various diseases, particularly cancer. This article explores the biological activity of this compound, including its mechanisms, effects on cellular processes, and implications for future research.

Overview of this compound

This compound (CAS 1962928-21-7) is characterized as a selective inhibitor of the bromodomains of CBP (CREB-binding protein) and p300, both of which are critical transcriptional coactivators involved in chromatin remodeling and gene expression regulation. The compound exhibits IC50 values of approximately 125 nM for CBP and 363 nM for p300, demonstrating significant selectivity against other bromodomains .

This compound functions by binding to the bromodomain of CBP/p300, inhibiting their interaction with acetylated lysine residues on histones and non-histone proteins. This inhibition disrupts the recruitment of these coactivators to target gene promoters, thereby modulating transcriptional activity. The selective inhibition is crucial as it minimizes off-target effects that could arise from less specific inhibitors.

Cell Proliferation and Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells by disrupting the transcriptional programs necessary for cell survival. In various cancer models, treatment with this compound has led to reduced cell proliferation and increased rates of apoptosis, suggesting its potential as an anti-cancer agent.

Cell Line Treatment Effect on Proliferation Apoptosis Induction
HeLaThis compoundDecreasedIncreased
MDA-MB-231This compoundDecreasedIncreased
A549This compoundDecreasedIncreased

Impact on Gene Expression

This compound has been shown to downregulate the expression of oncogenes and upregulate tumor suppressor genes. For instance, in a study involving breast cancer cells, this compound treatment resulted in decreased expression of MYC and increased expression of p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle regulation .

Case Study 1: Breast Cancer

In a preclinical model of breast cancer, administration of this compound resulted in significant tumor regression. Tumors treated with this compound exhibited reduced levels of proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3). Histological analysis confirmed these findings, indicating that this compound effectively targets pathways critical for tumor growth.

Case Study 2: Lung Cancer

A study on lung adenocarcinoma cells demonstrated that this compound treatment led to decreased migration and invasion capabilities. This was attributed to the downregulation of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. The inhibition of MMPs suggests that this compound may also play a role in preventing metastasis.

Research Findings

Recent studies have highlighted the importance of CBP/p300 in various cellular processes beyond transcriptional regulation, including cell cycle progression and DNA repair. The inhibition of these coactivators by this compound not only affects gene expression but also impacts broader cellular functions:

  • Cell Cycle Regulation : Inhibition leads to G1 arrest in several cancer types.
  • DNA Damage Response : this compound has been shown to sensitize cancer cells to DNA-damaging agents, enhancing therapeutic efficacy.

Properties

IUPAC Name

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWBJJZOKGZCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is PF-Cbp1, and what is its significance in structural biology?

A1: Unfortunately, the provided abstract does not offer details about this compound. It is likely a reagent or a component of a method used in protein crystallography. Further research is needed to determine the specific nature and function of this compound.

Q2: Why is solving the structure of Trypanosoma brucei BDF5 (Tb427tmp.01.5000 A) important?

A2: Trypanosoma brucei is a parasite that causes African trypanosomiasis, a neglected tropical disease. [] Understanding the structure of its proteins, such as BDF5, can provide insights into the parasite's biology and potentially aid in developing new drugs or diagnostic tools. []

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